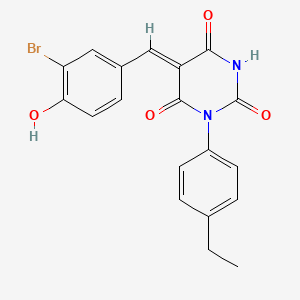![molecular formula C22H23BrN2O2 B5915703 N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]benzamide](/img/structure/B5915703.png)
N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]benzamide, also known as ABP-700, is a novel compound that has gained attention in the scientific community due to its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry. ABP-700 is a small molecule that has been synthesized using a unique method and has shown promising results in preclinical studies.
作用機序
The mechanism of action of N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]benzamide is not fully understood. However, it has been shown to interact with GPCRs, specifically the dopamine D2 receptor (D2R), which plays a crucial role in the regulation of various physiological processes, including motor control, reward, and addiction. N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]benzamide has been shown to act as a partial agonist of D2R, which means that it can activate the receptor to a certain extent but not fully. This partial agonism can lead to a unique pharmacological profile, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]benzamide has been shown to have various biochemical and physiological effects. In preclinical studies, N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]benzamide has been shown to increase dopamine release in the brain, which can lead to an increase in motor activity and reward. N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]benzamide has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases. Additionally, N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]benzamide has been shown to have neuroprotective effects, which can be beneficial in the treatment of various neurological disorders.
実験室実験の利点と制限
N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also shown promising results in preclinical studies, which can be a good starting point for further research. However, N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]benzamide also has some limitations. Its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]benzamide has not been tested in clinical trials, which means that its safety and efficacy in humans are not known.
将来の方向性
There are several future directions for research on N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]benzamide. One direction is to study its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail, which can help in the development of new drugs and therapies. Additionally, further research is needed to determine the safety and efficacy of N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]benzamide in humans, which can lead to its potential use in clinical settings.
Conclusion:
In conclusion, N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]benzamide is a novel compound that has gained attention in the scientific community due to its potential use in various fields of research. It is synthesized using a unique method and has shown promising results in preclinical studies. N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]benzamide has several advantages for lab experiments, including its small size and promising results. However, its mechanism of action is not fully understood, and its safety and efficacy in humans are not known. Further research is needed to determine the potential use of N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]benzamide in the treatment of various diseases and its mechanism of action.
合成法
N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]benzamide is synthesized using a novel method that involves the reaction of 4-bromo-1-phenylethynylbenzene with 1-azepanecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). The reaction yields N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]benzamide, which is then purified using column chromatography. The purity of N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]benzamide is determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]benzamide has shown potential in various fields of scientific research. In medicinal chemistry, N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]benzamide can be used as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]benzamide can be used to study the mechanism of action of various receptors, such as G protein-coupled receptors (GPCRs), which play a crucial role in the regulation of various physiological processes. In biochemistry, N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]benzamide can be used to study the interaction between proteins and ligands, which can help in the development of new drugs and therapies.
特性
IUPAC Name |
N-[(E)-3-(azepan-1-yl)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O2/c23-19-12-10-17(11-13-19)16-20(22(27)25-14-6-1-2-7-15-25)24-21(26)18-8-4-3-5-9-18/h3-5,8-13,16H,1-2,6-7,14-15H2,(H,24,26)/b20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWULPADUFTVIW-CAPFRKAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C(=C\C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1E)-3-(azepan-1-yl)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide](/img/structure/B5915629.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915631.png)
![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5915633.png)
![3-ethyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5915638.png)
![5-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915640.png)

![5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915650.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915657.png)
![5-[4-(benzyloxy)-2-bromo-5-ethoxybenzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915658.png)
![methyl {5-bromo-4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5915664.png)

![2-furylmethyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate](/img/structure/B5915698.png)
![5-{2-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915710.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915719.png)